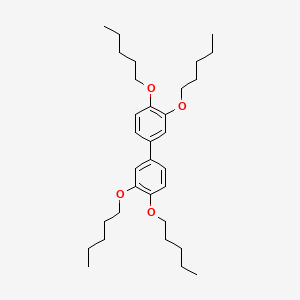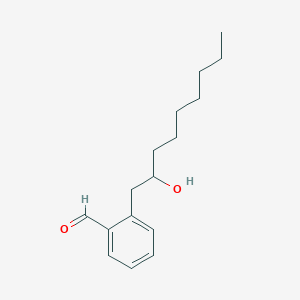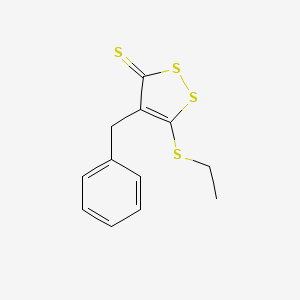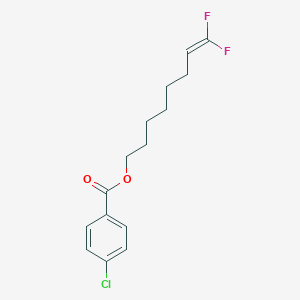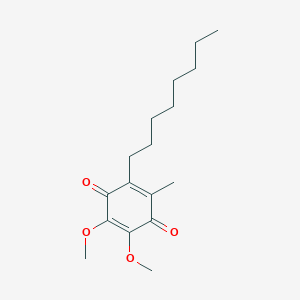
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione is an organophosphorus compound with the molecular formula C12H23PS2 This compound contains a phosphorothioyl group attached to a butene backbone, making it a unique member of the organophosphorus family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione typically involves the reaction of tert-butylphosphine with sulfur and an appropriate alkene. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.
Substitution: The compound can participate in substitution reactions where the phosphorothioyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioyl group can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The pathways involved may include enzyme inhibition, signal transduction, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Di-tert-butylphosphinyl)but-1-ene-1-thione
- 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-one
- 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-ol
Uniqueness
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione is unique due to its specific phosphorothioyl group and butene backbone, which confer distinct chemical properties and reactivity
Properties
CAS No. |
185462-70-8 |
|---|---|
Molecular Formula |
C12H23PS2 |
Molecular Weight |
262.4 g/mol |
InChI |
InChI=1S/C12H23PS2/c1-8-10(9-14)13(15,11(2,3)4)12(5,6)7/h8H2,1-7H3 |
InChI Key |
RDGGULYWLDSVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=S)P(=S)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
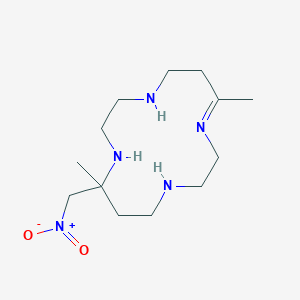
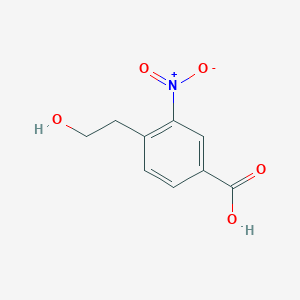
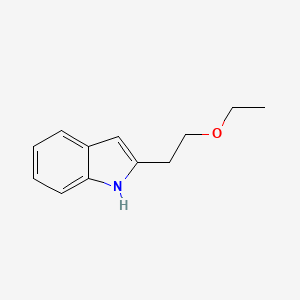
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)


